Z-11-Tetradecenal
Overview
Description
Z-11-Tetradecenal: is a long-chain aldehyde with the molecular formula C14H26O . It is commonly found in various plants and animals and is characterized by a strong odor. This compound is a colorless liquid at room temperature and is used in various industries, including medical, environmental, and industrial research.
Mechanism of Action
Target of Action
11-Tetradecenal, (11Z)-, also known as Z-11-Tetradecenal, is primarily used as an insect attractant . It is classified as a Straight Chain Lepidopteran Pheromone (SCLP) and is used to attract various insects that belong to the Lepidoptera order . These insects include the codling moth (Cydia pomonella), pandemis leafroller (Pandemis pyrusana), and the fruit tree leafroller (Archips argyrospilus) .
Mode of Action
The compound functions as an insect attractant and mating disrupter . It is a volatile substance that is released into the environment to attract insects for the purpose of pest control
Biochemical Pathways
It is known that the compound plays a role in the behavior and mating processes of certain insects
Pharmacokinetics
Given its use as a volatile insect attractant, it can be inferred that the compound is likely to have high volatility and may be rapidly distributed in the environment
Result of Action
The primary result of the action of 11-Tetradecenal, (11Z)- is the attraction of certain insects, leading to changes in their behavior and potentially disrupting their mating processes . This makes the compound useful in pest control applications
Action Environment
Environmental factors can influence the action, efficacy, and stability of 11-Tetradecenal, (11Z)-. As a volatile substance, its efficacy as an insect attractant may be influenced by factors such as temperature, humidity, wind speed, and other environmental conditions
Biochemical Analysis
Biochemical Properties
It is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of this product can change over time, potentially due to factors such as the product’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 11-Tetradecenal, (11Z)- vary with different dosages in animal models
Metabolic Pathways
It is believed to interact with various enzymes or cofactors , and may have effects on metabolic flux or metabolite levels.
Transport and Distribution
It is believed to interact with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is believed that it may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Z-11-Tetradecenal can be synthesized through several methods. One common synthetic route involves the hydroformylation of 1-tetradecene, followed by isomerization to achieve the (11Z)-configuration. The reaction typically requires a catalyst such as rhodium or cobalt complexes and is conducted under high pressure and temperature conditions.
Industrial Production Methods: In industrial settings, this compound is often produced through the oxidation of 11-tetradecen-1-ol. This process involves the use of oxidizing agents such as chromium trioxide or potassium permanganate in an acidic medium. The reaction is carefully controlled to ensure the selective formation of the (11Z)-isomer .
Chemical Reactions Analysis
Types of Reactions: Z-11-Tetradecenal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 11-tetradecenoic acid using oxidizing agents like .
Reduction: It can be reduced to 11-tetradecen-1-ol using reducing agents such as or .
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: 11-Tetradecenoic acid.
Reduction: 11-Tetradecen-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Z-11-Tetradecenal has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of other complex molecules and as a reagent in organic synthesis.
Biology: It serves as a pheromone component in certain insect species, making it valuable for studying insect behavior and communication.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for the synthesis of bioactive compounds.
Industry: It is used in the production of fragrances, flavors, and as an intermediate in the manufacture of various chemicals
Comparison with Similar Compounds
11-Tetradecenal, (11E)-: The (11E)-isomer of 11-Tetradecenal, which has a different configuration of the double bond.
11-Tetradecen-1-ol: The corresponding alcohol of 11-Tetradecenal.
11-Tetradecenoic acid: The corresponding carboxylic acid of 11-Tetradecenal.
Uniqueness: Z-11-Tetradecenal is unique due to its specific (11Z)-configuration, which imparts distinct chemical and biological properties. This configuration is crucial for its role as a pheromone component and its reactivity in chemical synthesis .
Properties
IUPAC Name |
(Z)-tetradec-11-enal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h3-4,14H,2,5-13H2,1H3/b4-3- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPFYVVCZIOLVOK-ARJAWSKDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCCCCCCCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\CCCCCCCCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2041258 | |
Record name | 11-Tetradecenal, (11Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2041258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35237-64-0 | |
Record name | (Z)-11-Tetradecenal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35237-64-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 11-Tetradecenal, (11Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035237640 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 11-Tetradecenal, (11Z)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 11-Tetradecenal, (11Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2041258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Z)-tetradec-11-enal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.672 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 11-TETRADECENAL, (11Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AV012RGIZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Z-11-Tetradecenal interact with its target in insects?
A1: this compound primarily acts as a sex pheromone, targeting specialized olfactory receptors on the antennae of male moths. [, , ] This interaction triggers a cascade of neural responses, ultimately leading to behavioral responses such as upwind flight and attempts to locate the pheromone source (typically a calling female). [, , ]
Q2: Is this compound species-specific in its action?
A2: While this compound is a common pheromone component for many Tortricidae species, its activity is often modulated by the presence and ratio of other compounds, resulting in species-specific pheromone blends. [, , ] For example, the obliquebanded leafroller (Choristoneura rosaceana) utilizes a blend of Z-11-Tetradecenyl acetate, E-11-Tetradecenyl acetate, Z-11-Tetradecen-1-ol, and this compound, with variations in ratios influencing attractiveness to different populations. [, ]
Q3: How can this compound be used for pest control?
A3: this compound, as part of specific pheromone blends, is a valuable tool for monitoring and managing moth populations. [, ] Pheromone-baited traps can help monitor population fluctuations, while mating disruption techniques employing high concentrations of synthetic pheromones can interfere with mate finding and reduce pest populations. [, ]
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C14H26O, and its molecular weight is 210.35 g/mol.
Q5: What are the key spectroscopic characteristics of this compound?
A5: While the provided research focuses on biological activity and field trials, typical characterization would involve techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to confirm its structure and purity. The presence of the aldehyde group and the Z-configuration of the double bond would be confirmed through characteristic mass fragments and retention times.
Q6: How does the release rate of this compound from different dispensers affect its efficacy in attracting moths?
A6: Studies have shown that the release rate of this compound significantly impacts its attractiveness to male moths. [] Different dispenser types, such as dental rolls and rubber septa, release the pheromone at different rates. [] The optimal release rate ensures prolonged attraction and effective monitoring or disruption of mating behavior.
Q7: Does environmental exposure affect the stability and efficacy of this compound?
A7: Like many volatile organic compounds, this compound is susceptible to degradation under environmental conditions like UV exposure and temperature fluctuations. [] This degradation can significantly impact its efficacy in pest control strategies. Research on long-life attractant lures, often employing encapsulation or slow-release matrices, aims to prolong the active lifespan of this compound in the field. []
Q8: How is the stability of this compound in different formulations relevant to its use in pest management?
A8: The stability of this compound directly impacts the efficacy and longevity of pheromone-based pest management tools. [] Different formulations, such as those using polyethylene tube dispensers, have been developed to control the release rate and protect the pheromone from degradation. [, ]
Q9: Are there specific safety and handling regulations for using this compound in research and pest control?
A9: While this compound is generally considered safe for environmental application at the low concentrations used in pest control, specific regulations may vary by region and application. Researchers and practitioners should consult relevant safety data sheets and regulatory guidelines to ensure responsible use.
Q10: How are analytical techniques used to study this compound and its role in insect communication?
A10: Gas chromatography, often coupled with electroantennographic detection (GC-EAD), plays a crucial role in identifying and quantifying this compound in pheromone gland extracts and synthetic blends. [, ] This technique helps researchers analyze the composition of naturally produced pheromones, evaluate the release rates from various dispensers, and study the antennal responses of insects to different pheromone components.
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